(2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of bromine, fluorine, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. The resulting thiadiazole intermediate is then coupled with a piperidine derivative through a nucleophilic substitution reaction. Finally, the bromophenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts for the cross-coupling steps.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acids: These compounds share some structural similarities and are used in various chemical reactions, including the Suzuki-Miyaura coupling.
Thiadiazole derivatives: Compounds containing the thiadiazole ring are known for their diverse biological activities and are used in medicinal chemistry.
Uniqueness
(2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is unique due to the combination of bromine, fluorine, and thiadiazole moieties in a single molecule. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2-bromophenyl)-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3OS/c21-16-9-3-1-7-14(16)20(26)25-11-5-6-13(12-25)18-23-24-19(27-18)15-8-2-4-10-17(15)22/h1-4,7-10,13H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTYUKWZPIVOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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